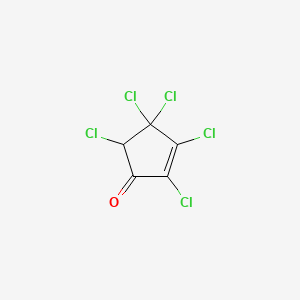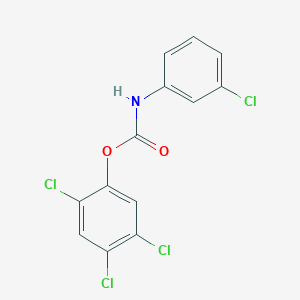
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenol with 3-chloroaniline in the presence of a carbamoylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
2,4,5-Trichlorophenyl N-(3-chlorophenyl)carbamate can be compared with other similar compounds, such as:
2,4,5-Trichlorophenyl N-(4-chlorophenyl)carbamate: Similar in structure but with a different position of the chlorine atom on the phenyl ring.
N-(3-Chlorophenyl)-2,4,5-trichlorophenoxyacetamide: Another compound with a similar core structure but different functional groups.
2,4,5-Trichlorophenyl acetate: A related compound with an acetate group instead of a carbamate group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propiedades
Número CAS |
99586-20-6 |
|---|---|
Fórmula molecular |
C13H7Cl4NO2 |
Peso molecular |
351.0 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H7Cl4NO2/c14-7-2-1-3-8(4-7)18-13(19)20-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |
Clave InChI |
IMABSOXCBKDBFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


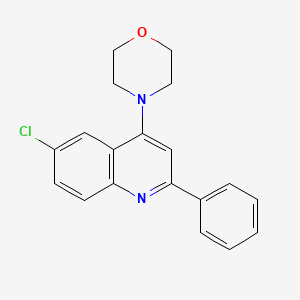
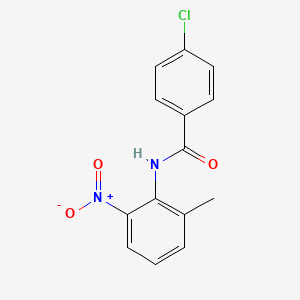
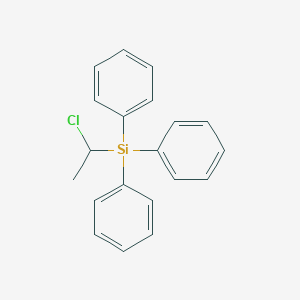
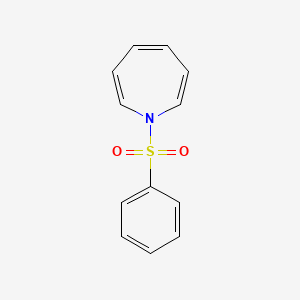
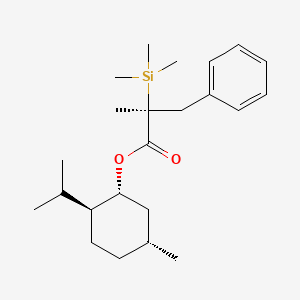
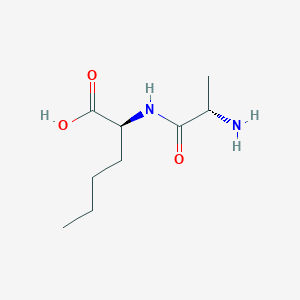
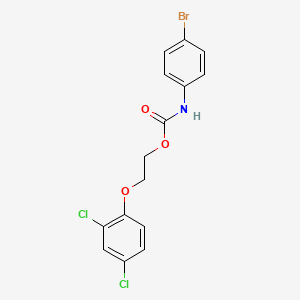

![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
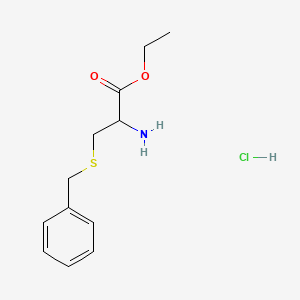
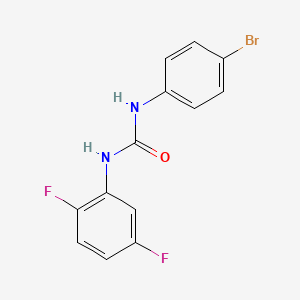
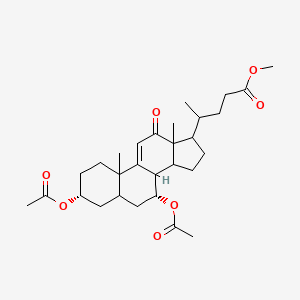
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
